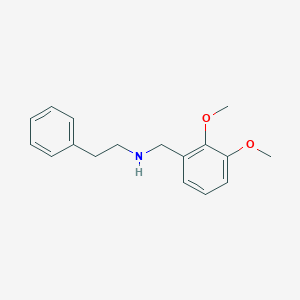

(2,3-Dimethoxy-benzyl)-phenethyl-amine

Description

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-19-16-10-6-9-15(17(16)20-2)13-18-12-11-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDXSDXMPHOCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365788 | |

| Record name | (2,3-Dimethoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101582-36-9 | |

| Record name | (2,3-Dimethoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Putative Mechanism of Action of (2,3-Dimethoxy-benzyl)-phenethylamine: An In-depth Technical Guide

Disclaimer: Direct experimental data on the specific compound (2,3-Dimethoxy-benzyl)-phenethylamine is limited in the public domain. This guide, therefore, extrapolates its likely mechanism of action based on the well-documented pharmacology of structurally related N-benzylphenethylamine analogues, often referred to as NBOMe compounds. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

(2,3-Dimethoxy-benzyl)-phenethylamine belongs to the broader class of N-benzylphenethylamines, which are derivatives of the 2-phenethylamine structure. The addition of an N-benzyl group to phenethylamine hallucinogens is known to significantly increase their affinity and potency, particularly at serotonin receptors. The characteristic psychoactive effects of these compounds are primarily mediated by their action on the serotonin 2A receptor (5-HT2A). This guide will delve into the putative mechanism of action, drawing parallels from closely related and extensively studied analogues.

Proposed Primary Mechanism of Action: Serotonin 5-HT2A Receptor Agonism

The primary molecular target for N-benzylphenethylamines is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of this receptor is responsible for the profound perceptual and cognitive changes associated with serotonergic hallucinogens.

Receptor Binding and Activation

N-benzyl substitution on phenethylamines dramatically enhances binding affinity for the 5-HT2A receptor, often resulting in compounds with subnanomolar affinity.[1][2] The (2,3-Dimethoxy-benzyl) moiety is expected to contribute to this high affinity through specific interactions within the receptor's binding pocket. Upon binding, (2,3-Dimethoxy-benzyl)-phenethylamine is predicted to act as a potent agonist, triggering a conformational change in the 5-HT2A receptor.

Downstream Signaling Pathways

Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gq/G11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ can activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases.

-

DAG Pathway: DAG, along with the released Ca2+, activates PKC, which then phosphorylates a wide range of cellular proteins, modulating their activity and leading to diverse physiological responses.

The following diagram illustrates the proposed primary signaling pathway:

Proposed 5-HT2A receptor signaling cascade.

Secondary Pharmacological Targets

While the 5-HT2A receptor is the primary target, N-benzylphenethylamines often exhibit affinity for other monoamine receptors, which can modulate their overall pharmacological profile.

Serotonin 5-HT2C and 5-HT1A Receptors

Many N-benzylphenethylamines also bind to 5-HT2C receptors, often with high affinity.[1] The functional activity at this receptor can vary. Additionally, some analogues show affinity for 5-HT1A receptors, though typically lower than for 5-HT2A.[3][4] Interactions with these receptors could contribute to the nuanced psychoactive and physiological effects.

Adrenergic and Dopaminergic Receptors

Studies on related compounds have shown that N-2-methoxybenzyl substitution can increase binding affinity at adrenergic α1 receptors.[3] This interaction might contribute to stimulant-like properties.[3] Affinity for dopaminergic receptors is generally lower.[3]

Monoamine Transporters

The parent compound, phenethylamine, is a releasing agent of norepinephrine and dopamine.[5] However, N-benzyl substitution tends to decrease interaction with monoamine transporters. While some N-benzylphenethylamines show weak affinity for these transporters, they are generally not potent monoamine uptake inhibitors or releasing agents.[4]

Quantitative Pharmacological Data of Structurally Related Compounds

| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |

| 25I-NBOMe | 5-HT2A | Subnanomolar | - | [2] |

| Various NBOMe drugs | 5-HT2A | - | 40 - 500 | [3] |

| Compound 8b | 5-HT2A | 0.29 | - | [1] |

| Compound 1b | 5-HT2A | - | 0.074 | [1] |

| Various NBOMe drugs | Adrenergic α1 | 300 - 900 | - | [3] |

| Various NBOMe drugs | TAAR1 | 60 - 2200 | - | [3] |

Experimental Protocols for Pharmacological Characterization

The following are generalized experimental protocols typically employed to determine the mechanism of action of novel psychoactive compounds like N-benzylphenethylamines.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transiently transfected to express the human receptor of interest (e.g., 5-HT2A). The cells are then harvested and homogenized to prepare a membrane fraction.

-

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

The following diagram outlines a typical radioligand binding assay workflow:

Workflow for a radioligand binding assay.

Functional Assays (e.g., Inositol Phosphate Accumulation)

These assays measure the functional consequence of receptor activation, such as the production of second messengers.

-

Cell Culture and Transfection: Cells expressing the receptor of interest are cultured in appropriate media.

-

Labeling: The cells are incubated with a radiolabeled precursor, such as [3H]myo-inositol, to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).

-

Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the separated inositol phosphates is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Conclusion

Based on the pharmacology of structurally related N-benzylphenethylamines, the primary mechanism of action of (2,3-Dimethoxy-benzyl)-phenethylamine is proposed to be potent agonism at the serotonin 5-HT2A receptor. This activity is expected to initiate a Gq/G11-mediated signaling cascade, leading to the activation of phospholipase C and subsequent increases in intracellular inositol phosphates and calcium. Secondary interactions with other serotonin receptor subtypes and adrenergic receptors may also contribute to its overall pharmacological profile. Further empirical studies are necessary to definitively elucidate the precise mechanism and quantitative pharmacological parameters of this specific compound.

References

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psilosybiini.info [psilosybiini.info]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

In Vitro Activity of (2,3-Dimethoxy-benzyl)-phenethyl-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated in vitro pharmacological profile of (2,3-Dimethoxy-benzyl)-phenethyl-amine. While direct experimental data for this specific molecule is not publicly available, this document synthesizes findings from closely related N-benzylphenethylamine analogues to project its likely biological activities. The N-benzylphenethylamine scaffold is a well-recognized pharmacophore, particularly known for its potent interactions with serotonin receptors. This guide will delve into the structure-activity relationships (SAR) of this chemical class, detail relevant experimental protocols for assessing in vitro activity, and present potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel psychoactive compounds and the development of new therapeutic agents.

Introduction

This compound belongs to the N-benzylphenethylamine class of compounds, which are derivatives of the endogenous trace amine phenethylamine. The addition of an N-benzyl group to the phenethylamine core structure can significantly modulate its pharmacological properties, often leading to a marked increase in affinity and potency at various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₂A receptor.[1] The substitution pattern on both the phenethylamine and the N-benzyl rings plays a critical role in determining the specific receptor binding profile and functional activity.

The 2,3-dimethoxy substitution on the benzyl moiety of the titular compound suggests a potential for significant interaction with serotonergic systems, a hypothesis supported by extensive research on analogous compounds. This guide will explore the expected in vitro activity based on the established SAR of this compound family.

Predicted In Vitro Activity and Structure-Activity Relationships

The in vitro activity of N-benzylphenethylamines is predominantly characterized by their interaction with serotonin 5-HT₂ receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C).

Serotonin 5-HT₂A Receptor

N-benzylphenethylamines are renowned for their high potency as 5-HT₂A receptor agonists.[1][2] The addition of a methoxy group to the ortho position (2-position) of the N-benzyl ring, as seen in the well-studied compound 25I-NBOMe, dramatically increases 5-HT₂A binding affinity and functional potency.[1] The presence of a second methoxy group at the meta position (3-position) in this compound is likely to further modulate this activity. Structure-activity relationship studies have shown that substitutions on the N-benzyl ring influence the electrostatic potential and steric interactions within the receptor binding pocket.[2]

Serotonin 5-HT₂C Receptor

Many N-benzylphenethylamines also exhibit high affinity and agonist activity at the 5-HT₂C receptor.[3][4] The selectivity between 5-HT₂A and 5-HT₂C receptors is influenced by the specific substitution patterns on both aromatic rings.

Other Potential Targets

While the primary focus of research has been on serotonergic receptors, phenethylamine derivatives have the potential to interact with a broader range of biological targets, including other serotonin receptor subtypes, adrenergic receptors (α and β), and dopamine receptors. However, for many N-benzylphenethylamines, the affinity for these other receptors is significantly lower than for the 5-HT₂A receptor.[5]

Quantitative Data for Representative N-Benzylphenethylamine Analogues

To illustrate the potent in vitro activity of this class of compounds, the following table summarizes binding affinities (Ki) and functional potencies (EC₅₀) for several representative N-benzylphenethylamine analogues at human serotonin receptors. It is important to note that these are analogues and not the specific compound of interest, but they provide a strong basis for predicting its potential activity.

| Compound | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C Ki (nM) | 5-HT₂C EC₅₀ (nM) | Reference |

| 25B-NBOMe | 0.16 | 0.25 | 0.90 | 1.1 | [3] |

| 25I-NBOMe | 0.044 | 0.43 | 1.3 | 2.1 | [1][5] |

| N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenethylamine (6b) | 2.9 | 1.5 | 290 | >10,000 | [6] |

| N-(2-hydroxybenzyl)-2,5-dimethoxy-4-methylphenethylamine (1b) | 0.58 | 0.074 | 24 | 30 | [6] |

Table 1: In Vitro Activity of Representative N-Benzylphenethylamine Analogues at Human 5-HT₂A and 5-HT₂C Receptors.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize the pharmacological profile of N-benzylphenethylamines.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at target receptors (e.g., 5-HT₂A, 5-HT₂C).

-

Materials:

-

Cell membranes expressing the human recombinant receptor of interest (e.g., from HEK293 cells).

-

Radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C).

-

Test compound: this compound.

-

Non-specific binding control (e.g., mianserin for 5-HT₂A).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Competition binding curves are generated, and the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Functional Assays (Calcium Flux Assay)

Functional assays are used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as an agonist or antagonist at a receptor. The 5-HT₂A and 5-HT₂C receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.

-

Objective: To determine the agonist or antagonist properties of this compound at Gq-coupled receptors.

-

Materials:

-

Cells stably expressing the human recombinant receptor of interest (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound: this compound.

-

Reference agonist (e.g., serotonin).

-

Fluorescence plate reader.

-

-

Procedure:

-

Cells are seeded into microplates and cultured overnight.

-

The cells are loaded with a calcium-sensitive fluorescent dye.

-

The cells are then treated with varying concentrations of the test compound.

-

Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Dose-response curves are generated to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect of the compound relative to a full agonist).

-

Visualizations

Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by an agonist at the 5-HT₂A receptor.

Caption: Gq-coupled signaling pathway of the 5-HT₂A receptor.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a novel compound like this compound.

Caption: Workflow for in vitro pharmacological characterization.

Conclusion

Based on the extensive structure-activity relationship data available for the N-benzylphenethylamine class, it is highly probable that this compound is a potent agonist at serotonin 5-HT₂A and 5-HT₂C receptors. The dimethoxy substitution pattern on the N-benzyl ring is anticipated to confer high affinity and functional activity. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical validation of these predictions. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological and toxicological profile of this specific compound and to explore its potential therapeutic applications or abuse liability. This document serves as a critical starting point for researchers embarking on the investigation of this and related novel psychoactive substances.

References

- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure activity relationship studies of N-benzyl-phenethylamines at the 5-HT2A receptor: A role of electrostatics in binding and functional potencies - American Chemical Society [acs.digitellinc.com]

- 3. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. librarysearch.conestogac.on.ca [librarysearch.conestogac.on.ca]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Receptor Binding Affinity of (2,3-Dimethoxy-benzyl)-phenethyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the receptor binding affinity of N-benzyl-substituted phenethylamines, with a focus on providing context for the potential activity of (2,3-Dimethoxy-benzyl)-phenethyl-amine. The N-benzyl substitution on phenethylamine scaffolds is a critical structural modification known to significantly enhance binding affinity and functional activity at serotonin 5-HT2A receptors.[1][2][3] While specific binding data for this compound is not prominently available in the current body of scientific literature, this guide synthesizes data from closely related analogs to provide a robust framework for understanding its likely pharmacological profile.

The primary target of these compounds is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) extensively implicated in a range of neurological processes.[4] Agonism at this receptor is a hallmark of classic psychedelic compounds and is a focal point for the development of novel therapeutics for psychiatric and neurological disorders.[5] This guide details the structure-activity relationships (SAR) within this chemical class, presents quantitative binding and functional data for key analogs, outlines the experimental protocols for assessing receptor affinity, and visualizes the associated signaling pathways.

Data Presentation: Receptor Binding and Functional Activity of N-Benzylphenethylamine Analogs

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of a series of N-benzylphenethylamine derivatives at human serotonin 5-HT2A and 5-HT2C receptors. This data is crucial for understanding the impact of substitutions on both the phenethylamine and N-benzyl moieties.

Table 1: Receptor Binding Affinities (Ki, nM) of N-Benzylphenethylamine Analogs

| Compound | 4-substituent (Phenethylamine) | N-benzyl substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|---|

| 1a | H | 2-methoxy | 11 | 16 |

| 1b | H | 2-hydroxy | 4.6 | 12 |

| 2a | Me | 2-methoxy | 2.5 | 4.5 |

| 2b | Me | 2-hydroxy | 1.1 | 2.9 |

| 4a | Et | 2-methoxy | 2.8 | 4.3 |

| 4b | Et | 2-hydroxy | 0.93 | 2.0 |

| 8a | Br | 2-methoxy | 0.44 | 1.1 |

| 8b | Br | 2-hydroxy | 0.29 | 0.82 |

| 9a | I | 2-methoxy | 0.44 | 1.0 |

| 9b | I | 2-hydroxy | 0.31 | 0.72 |

| 12d | CN | 2,3-methylenedioxy | 14 | 220 |

Data compiled from Hansen, M., et al. (2014).[1][2][3][6]

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT max response) of N-Benzylphenethylamine Analogs

| Compound | 4-substituent (Phenethylamine) | N-benzyl substituent | 5-HT2A EC50 (nM) | 5-HT2A Efficacy (%) | 5-HT2C EC50 (nM) | 5-HT2C Efficacy (%) |

|---|---|---|---|---|---|---|

| 1a | H | 2-methoxy | 5.3 | 92 | 16 | 89 |

| 1b | H | 2-hydroxy | 0.074 | 87 | 31 | 82 |

| 2a | Me | 2-methoxy | 2.0 | 94 | 4.9 | 90 |

| 2b | Me | 2-hydroxy | 0.29 | 89 | 3.5 | 85 |

| 4a | Et | 2-methoxy | 1.6 | 95 | 4.1 | 91 |

| 4b | Et | 2-hydroxy | 0.24 | 90 | 2.8 | 86 |

| 8a | Br | 2-methoxy | 0.51 | 96 | 1.2 | 92 |

| 8b | Br | 2-hydroxy | 0.11 | 91 | 0.89 | 87 |

| 9a | I | 2-methoxy | 0.38 | 97 | 0.95 | 93 |

| 9b | I | 2-hydroxy | 0.091 | 92 | 0.68 | 88 |

| 12d | CN | 2,3-methylenedioxy | 25 | 85 | >10,000 | - |

Data compiled from Hansen, M., et al. (2014).[1][2][3][6]

Compounds with an N-(2-hydroxybenzyl) substitution generally exhibit higher functional potency at the 5-HT2A receptor.[6] Notably, the N-(2,3-methylenedioxybenzyl) substituted compounds were generally less potent.[6]

Experimental Protocols

Radioligand Binding Assays

This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[7]

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[7]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.[7]

-

To each well, the following are added in order:

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM ketanserin).[9]

-

The plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[7]

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester, which separates the bound from the free radioligand.[7]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

The filters are dried, and a scintillation cocktail is added.[7]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[7]

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Inositol Phosphate Accumulation

This protocol measures the functional activity of a compound by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger of 5-HT2A receptor activation.

1. Cell Culture and Labeling:

-

HEK293 cells expressing the 5-HT2A receptor are seeded in multi-well plates.

-

The cells are incubated overnight with myo-[3H]inositol in an inositol-free medium to allow for the incorporation of the radiolabel into the cell membrane phospholipids.[10]

2. Compound Incubation:

-

The cells are washed to remove excess unincorporated [3H]inositol.

-

A buffer containing LiCl is added to the cells. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs upon receptor activation.[11]

-

The cells are then stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction of Inositol Phosphates:

-

The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.

-

The cell lysates are neutralized, and the soluble inositol phosphates are separated from the insoluble fraction by centrifugation.

4. Quantification of Inositol Phosphates:

-

The supernatant containing the [3H]-labeled inositol phosphates is loaded onto anion-exchange chromatography columns.

-

The columns are washed, and the total [3H]-IPs are eluted with a high-salt buffer (e.g., ammonium formate/formic acid).

-

The radioactivity in the eluate is measured by liquid scintillation counting.

5. Data Analysis:

-

The amount of [3H]-IP accumulation is plotted against the concentration of the test compound.

-

The EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a reference agonist like serotonin) are determined using non-linear regression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: 5-HT2A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

References

- 1. Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. The structure of dynamic GPCR signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationships of N-Benzyl Phenethylamines

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-benzyl phenethylamines, a class of compounds renowned for their high potency as serotonergic ligands. We will explore the key structural modifications that influence their binding affinity and functional activity, present quantitative data from seminal studies, detail common experimental protocols, and visualize the underlying molecular pathways and scientific workflows.

Introduction: The Rise of Super-Potent 5-HT₂ₐ Agonists

The N-benzyl phenethylamines, often referred to as the NBOMe or NBOH series, represent a significant evolution from classical phenethylamine psychedelics like 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Early research into N-substituted phenethylamines showed that simple alkyl groups (methyl, ethyl) led to a dramatic loss of activity.[1] It was the discovery that the addition of a larger N-benzyl group, particularly one with specific oxygenated substituents, could dramatically increase binding affinity and functional potency at the serotonin 5-HT₂ₐ receptor that opened a new chapter in serotonergic drug design.[1][2][3][4][5]

This enhancement is so profound that many compounds in this class exhibit picomolar to subnanomolar affinities, making them some of the most potent 5-HT₂ₐ agonists known.[1][4][6] Their high potency and selectivity have made them valuable tools in neuroscience, including the development of agonist-based positron emission tomography (PET) radioligands like [¹¹C]Cimbi-36 for imaging the 5-HT₂ₐ receptor in its active state in the human brain.[1][2]

Core Structure-Activity Relationships

The SAR of N-benzyl phenethylamines can be systematically understood by examining substitutions on two key parts of the molecule: the N-benzyl ring and the phenethylamine ring .

Critical Influence of the N-Benzyl Moiety

The N-benzyl group is the primary driver of the exceptionally high potency observed in this class. Its substituents and their positions are critical determinants of receptor affinity and function.

-

The 2'-Position is Key: The most significant finding in the SAR of this class is the profound effect of a substituent at the 2'-position of the N-benzyl ring.

-

2'-Methoxy and 2'-Hydroxy Groups: An N-(2-methoxybenzyl) or N-(2-hydroxybenzyl) group confers the highest potency.[2][3] The N-(2-hydroxybenzyl) substituted compounds, in particular, generally demonstrate the highest functional activity at the 5-HT₂ₐ receptor.[1] Small modifications to this position can have a major impact on affinity.[3][7]

-

Other 2'-Substituents: An N-(2-fluorobenzyl) substitution results in compounds with inferior affinity, efficacy, and selectivity.[1]

-

-

Other N-Benzyl Ring Substitutions:

-

An N-(2,3-methylenedioxybenzyl) group generally produces less potent compounds compared to the 2'-methoxy or 2'-hydroxy variants.[1]

-

A systematic "methoxy-scan" of the N-benzyl ring revealed that while a 2',3'-dimethoxy substitution can maintain high affinity, substitutions at the 2',4'-, 2',5'-, or 2',6'-positions lead to a significant decrease in potency.[3]

-

-

Proposed Mechanism of Action: The high potency is believed to stem from specific interactions within the receptor's binding pocket. In silico modeling suggests the N-benzyl moiety forms crucial π-stacking interactions with aromatic residues, particularly Phe339 , in the 5-HT₂ₐ receptor.[8][9] Furthermore, functional potency has been shown to correlate with the electron density at the C5' position of the N-benzyl ring.[8]

Substitutions on the Phenethylamine Ring

Modifications to the phenethylamine portion, inherited from the "2C" family of compounds, are also crucial for modulating affinity and selectivity.

-

The 4-Position: This position has been extensively studied.

-

Halogens and Small Alkyl Groups: Nonpolar substituents such as halogens (Iodo, Bromo, Chloro) or short alkyl chains are well-tolerated and often lead to high-affinity ligands.[1] This defines well-known compounds like 25I-NBOMe and 25B-NBOMe.[5][10]

-

Cyano Group: A 4-cyano (CN) substituent can produce compounds with both high potency and impressive selectivity for the 5-HT₂ₐ receptor.[1]

-

Hydrogen-Bond Donors: Polar groups that act as hydrogen bond donors, such as hydroxyl (-OH), carboxylic acid (-COOH), or amine (-NH₂) groups, dramatically decrease binding affinity.[1]

-

-

The 2,5-Positions: The 2,5-dimethoxy substitution pattern is a foundational element for high 5-HT₂ₐ receptor activity in the broader phenethylamine class and is conserved in nearly all high-potency N-benzyl derivatives.[5]

Below is a diagram summarizing the key SAR findings.

Quantitative SAR Data

The following tables summarize binding affinity (Kᵢ) and functional potency (EC₅₀) data for a selection of N-benzyl phenethylamines at human 5-HT₂ₐ and rat 5-HT₂C receptors, highlighting the impact of substitutions on both the phenethylamine and N-benzyl rings.[1]

Table 1: Effect of N-Benzyl Ring Substitution on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Core

| Compound (R₂') | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂C EC₅₀ (nM) | 5-HT₂ₐ/₂C Selectivity (Functional) |

| 2-Methoxy | 0.43 | 0.32 | 1.8 | 3.5 | 11 |

| 2-Hydroxy | 0.69 | 0.12 | 2.5 | 22 | 183 |

| 2-Fluoro | 3.2 | 2.4 | 13 | 41 | 17 |

| 2,3-Methylenedioxy | 0.88 | 1.1 | 1.6 | 13 | 12 |

Data adapted from Hansen et al., 2014. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.[1]

Table 2: Effect of Phenethylamine 4-Position Substitution (N-(2-Hydroxybenzyl) Core)

| Compound (R₄) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂C EC₅₀ (nM) | 5-HT₂ₐ/₂C Selectivity (Functional) |

| Iodo (I) | 0.61 | 0.074 | 2.5 | 30 | 405 |

| Bromo (Br) | 0.69 | 0.12 | 2.5 | 22 | 183 |

| Cyano (CN) | 0.44 | 0.28 | 44 | 55 | 196 |

| Ethyl (CH₂CH₃) | 0.29 | 0.38 | 2.0 | 25 | 66 |

Data adapted from Hansen et al., 2014. Note the exceptional functional selectivity for compounds with 4-Iodo and 4-Cyano groups.[1]

Off-Target Activities

While many N-benzyl phenethylamines are highly selective for the 5-HT₂ family of receptors, some off-target activities have been reported. Notably, several compounds have been shown to act as agonists at the µ-opioid receptor (MOR), although typically at concentrations much higher than those required for 5-HT₂ₐ activation.[11][12] This MOR activity is generally considered unlikely to be physiologically relevant at typical doses but highlights the importance of comprehensive pharmacological profiling.[11]

Experimental Protocols & Workflows

The characterization of N-benzyl phenethylamines relies on a standardized set of chemical and pharmacological assays.

Synthesis: Reductive Amination

The most common and efficient method for synthesizing these compounds is an indirect reductive amination. This process involves two main steps:

-

Imine Formation: A substituted phenethylamine is reacted with a substituted benzaldehyde in a solvent like ethanol to form a Schiff base (imine) intermediate.

-

Reduction: The imine is then reduced, typically using a mild reducing agent like sodium borohydride (NaBH₄), to yield the final N-benzyl phenethylamine product. The product is often precipitated and isolated as a hydrochloride salt.[1]

In Vitro Pharmacology Workflow

The pharmacological evaluation of newly synthesized compounds follows a logical progression from binding affinity to functional activity.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Membrane Preparation: A stable cell line (e.g., HEK293) heterologously expressing the human 5-HT₂ₐ receptor is cultured. The cells are harvested and homogenized to create a membrane preparation containing the receptors.[13]

-

Competitive Incubation: The membranes are incubated in a buffer solution containing:

-

Separation: After incubation, the mixture is rapidly filtered through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that displaces 50% of the radioligand is determined (the IC₅₀ value). This is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.

Functional Assays (Gq Signaling)

These assays measure the ability of a compound to activate the receptor and trigger a downstream cellular response, determining its potency (EC₅₀) and efficacy (Eₘₐₓ). Since the 5-HT₂ₐ receptor is Gq-coupled, assays typically measure products of this signaling cascade.

-

Cell Culture: Whole cells expressing the receptor of interest are used.

-

Compound Application: Cells are treated with varying concentrations of the test compound.

-

Signal Measurement: Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This can be measured in two primary ways:

-

Inositol Phosphate (IP) Accumulation: The production of IP metabolites is quantified, often by using a radiolabeling precursor or a fluorescence-based detection kit.[9][13]

-

Calcium (Ca²⁺) Flux: The release of IP₃ triggers the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ is measured using a calcium-sensitive fluorescent dye.[8]

-

-

Data Analysis: A dose-response curve is generated, from which the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect) are calculated.

Conclusion

The structure-activity relationship of N-benzyl phenethylamines is a compelling example of rational drug design, where specific structural modifications lead to dramatic and predictable changes in pharmacological activity. The key takeaways for researchers are:

-

The N-benzyl moiety is paramount for high potency , with a 2'-methoxy or 2'-hydroxy group being the optimal substitution for maximizing 5-HT₂ₐ agonism.

-

The 4-position of the phenethylamine ring provides a critical handle for fine-tuning affinity and selectivity, with halogens and the cyano group being particularly effective.

-

The combination of these structural features has produced some of the most potent and selective 5-HT₂ₐ agonists known to date, making them invaluable probes for studying the serotonin system and potential scaffolds for future therapeutics.

References

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure activity relationship studies of N-benzyl-phenethylamines at the 5-HT2A receptor: A role of electrostatics in binding and functional potencies - American Chemical Society [acs.digitellinc.com]

- 9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Profound Impact of N-Benzyl Substitution on Phenethylamine Neurochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neurochemical effects of N-Benzyl-2-phenylethylamine (NBPEA) derivatives, a class of psychoactive compounds that has garnered significant attention for its potent interactions with key neurotransmitter systems. The addition of an N-benzyl group to a phenethylamine core structure dramatically alters its pharmacological profile, most notably leading to a substantial increase in affinity and functional activity at serotonin 5-HT2A receptors. This guide provides a comprehensive overview of the quantitative pharmacological data, detailed experimental methodologies, and the underlying signaling pathways associated with these compounds.

Core Neurochemical Effects: Enhanced Serotonergic Activity

The primary neurochemical effect of many NBPEA derivatives, particularly the N-(2-methoxybenzyl) substituted compounds often referred to as "NBOMes," is their potent agonism at the serotonin 5-HT2A receptor. This interaction is believed to mediate the profound psychedelic effects observed with these substances. The N-benzyl moiety significantly enhances the binding affinity for the 5-HT2A receptor, often by orders of magnitude, compared to their parent 2C-X phenethylamine analogues.[1][2][3] This increased affinity translates to high potency in functional assays.[4][5]

Beyond the 5-HT2A receptor, these derivatives often exhibit a complex pharmacological profile, interacting with other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), adrenergic receptors, and to a lesser extent, monoamine transporters.[4][6] Chronic administration of some NBPEA derivatives has been shown to reduce brain levels of norepinephrine, dopamine, and serotonin in animal models.[5][7]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of representative N-Benzyl-2-phenylethylamine derivatives at various G-protein coupled receptors (GPCRs) and monoamine transporters.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM)

| Compound | 5-HT2A (Ki) | 5-HT2A (EC50) | 5-HT2C (Ki) | 5-HT1A (Ki) | Reference |

| 25H-NBOMe | 15.3 | 40 | 16 | >10,000 | [7] |

| 24H-NBOMe | 4.0 | 3.88 | - | - | [7] |

| 26H-NBOMe | - | 8.70 | - | - | [7] |

| 25I-NBOMe | 0.47 | 0.11 | 2.0 | 120 | [4][8] |

| 25B-NBOMe | 0.81 | 0.15 | 3.0 | 230 | [4][8] |

| 25C-NBOMe | 0.53 | 0.13 | 2.0 | 160 | [4][8] |

| 25D-NBOMe | 0.35 | 0.51 | 0.77 | 130 | [4][5] |

| 25E-NBOMe | 0.38 | 1.5 | 0.74 | 220 | [4][5] |

Ki values represent the inhibition constant in radioligand binding assays. EC50 values represent the half-maximal effective concentration in functional assays (e.g., calcium flux, IP-1 accumulation, or β-arrestin recruitment).

Table 2: Adrenergic and Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | α1A | α2A | D1 | D2 | D3 | Reference |

| 25I-NBOMe | 320 | 2,100 | >10,000 | >10,000 | >10,000 | [4] |

| 25B-NBOMe | 580 | 1,800 | >10,000 | >10,000 | >10,000 | [4] |

| 25C-NBOMe | 470 | 1,400 | >10,000 | >10,000 | >10,000 | [4] |

| 25D-NBOMe | 440 | 1,300 | >10,000 | >10,000 | >10,000 | [4] |

| 25E-NBOMe | 320 | 1,100 | >10,000 | >10,000 | >10,000 | [4] |

Table 3: Monoamine Transporter Inhibition (IC50, nM)

| Compound | DAT | NET | SERT | Reference |

| 25I-NBOMe | >10,000 | 5,600 | 7,100 | [4] |

| 25B-NBOMe | >10,000 | 6,300 | 7,800 | [4] |

| 25C-NBOMe | >10,000 | 5,400 | 6,100 | [4] |

| 25D-NBOMe | >10,000 | 8,900 | >10,000 | [4] |

| 25E-NBOMe | >10,000 | 7,500 | >10,000 | [4] |

IC50 values represent the half-maximal inhibitory concentration in neurotransmitter uptake assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for 5-HT2A receptor agonists and a typical experimental workflow for their evaluation.

Caption: 5-HT2A Receptor Gq-PLC Signaling Pathway.

Caption: Drug Discovery and Evaluation Workflow.

Experimental Protocols

This section provides generalized yet detailed methodologies for the key experiments cited in the evaluation of N-Benzyl-2-phenylethylamine derivatives.

I. Radioligand Binding Assays for Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity of test compounds by measuring their ability to compete with a radiolabeled ligand for a specific receptor.

-

Receptor Preparation:

-

Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO-K1) stably expressing the human receptor of interest (e.g., 5-HT2A).[3][9]

-

Cells are cultured and harvested, then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[10]

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.[3][10]

-

To each well, the following are added in order:

-

Non-specific binding is determined in parallel wells containing a high concentration of a known, potent unlabeled ligand.

-

The plate is incubated (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[3][10]

-

-

Separation and Counting:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.[3][10]

-

Filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

-

The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

II. Functional Assays for Agonist Potency (EC50)

These assays measure the biological response following receptor activation by an agonist.

-

Cell Culture:

-

HEK-293 or other suitable cells expressing the target receptor are cultured in 96-well plates.

-

-

Assay Principle (Example: Inositol Phosphate [IP] Accumulation):

-

Activation of Gq-coupled receptors like 5-HT2A leads to the production of inositol phosphates (e.g., IP1), a downstream second messenger.[5]

-

Cells are pre-incubated with a labeling agent if required by the specific assay kit.

-

Cells are then stimulated with a range of concentrations of the NBPEA derivative.

-

-

Detection:

-

After incubation, cells are lysed, and the accumulated IP1 is detected, often using a competitive immunoassay format with fluorescence or luminescence readout (e.g., HTRF).

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the signal against the logarithm of the agonist concentration.

-

The EC50 (concentration producing 50% of the maximal response) and Emax (maximum effect) are calculated using a sigmoidal dose-response model.

-

III. Monoamine Transporter Uptake Inhibition Assays (IC50)

This protocol assesses the ability of a compound to block the reuptake of neurotransmitters by their respective transporters (DAT, NET, SERT).

-

Cell/Synaptosome Preparation:

-

Uptake Inhibition Assay:

-

Cells are washed and pre-incubated with various concentrations of the test compound or a known inhibitor (for determining non-specific uptake).[2]

-

A fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT) is added to initiate uptake.[2]

-

The reaction is allowed to proceed for a short period at a controlled temperature (e.g., room temperature or 37°C).

-

-

Termination and Measurement:

-

Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

The cells are lysed, and the amount of radiolabel taken up into the cells is quantified by scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the dose-response data.

-

IV. Neurochemical Analysis of Brain Tissue

This protocol is used to quantify changes in endogenous monoamine levels in the brain following in vivo administration of an NBPEA derivative.

-

Animal Dosing and Tissue Collection:

-

Experimental animals (e.g., rodents, zebrafish) are administered the test compound or vehicle.[7]

-

At a predetermined time point, animals are euthanized, and brains are rapidly dissected, with specific regions (e.g., frontal cortex, striatum) isolated on ice.

-

Samples are immediately frozen (e.g., in liquid nitrogen) and stored at -80°C until analysis.

-

-

Sample Preparation:

-

Brain tissue is weighed and homogenized in an acidic solution (e.g., perchloric acid) containing an internal standard to precipitate proteins and prevent monoamine degradation.[12][13]

-

The homogenate is centrifuged at high speed in the cold.

-

The supernatant, containing the monoamines and their metabolites, is collected for analysis.

-

-

HPLC-MS/MS Analysis:

-

The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.[13][14]

-

Compounds are separated on a reverse-phase column (e.g., C18) using a specific mobile phase gradient.[13][14]

-

The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective and sensitive detection and quantification of each analyte based on its specific mass-to-charge ratio and fragmentation pattern.[13]

-

-

Data Quantification:

-

Concentrations of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites are determined by comparing the peak areas of the endogenous compounds to those of a standard curve and normalizing to the internal standard.

-

Results are typically expressed as ng/mg of tissue weight.

-

References

- 1. psilosybiini.info [psilosybiini.info]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Synthetic Psychedelics: A Technical Guide to Novel N-Benzylphenethylamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles behind the discovery and characterization of novel psychoactive substituted N-benzylphenethylamines, a class of potent serotonergic hallucinogens. This document provides a comprehensive overview of their synthesis, structure-activity relationships, and pharmacological profiles, with a focus on their interaction with the serotonin 5-HT2A receptor, the primary target mediating their psychoactive effects.

Introduction: A New Generation of Psychedelics

Substituted N-benzylphenethylamines, often referred to as "NBOMes," have emerged as a significant class of novel psychoactive substances (NPS).[1][2][3] These compounds are structurally derived from the 2C-X series of phenethylamines, which are known for their hallucinogenic properties.[1][2] The key structural modification, the addition of an N-benzyl group, dramatically increases the affinity and functional potency of these compounds at the serotonin 5-HT2A receptor.[1][2][4][5] This enhancement in potency has led to their proliferation in recreational drug markets and has also sparked interest in their potential as pharmacological tools to probe the function of the 5-HT2A receptor.[4][6] This guide synthesizes the current scientific understanding of these compounds, providing a technical resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Synthesis of Substituted N-Benzylphenethylamines

The synthesis of N-benzylphenethylamines is typically achieved through a straightforward and well-established chemical reaction known as reductive amination.[7] This method involves the reaction of a substituted phenethylamine with a substituted benzaldehyde, followed by reduction of the resulting imine intermediate.

A general synthetic scheme is presented below:

References

- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smw.ch [smw.ch]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Structure activity relationship studies of N-benzyl-phenethylamines at the 5-HT2A receptor: A role of electrostatics in binding and functional potencies - American Chemical Society [acs.digitellinc.com]

- 7. ojp.gov [ojp.gov]

physical and chemical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine

An In-Depth Technical Guide on (2,3-Dimethoxy-benzyl)-phenethyl-amine

This guide provides a detailed overview of the chemical and physical properties, synthesis, and known biological activities of this compound. The content is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations.

Core Compound Properties

This compound is a substituted phenethylamine, a class of compounds known for their diverse pharmacological activities. The structure consists of a phenethylamine core with a 2,3-dimethoxybenzyl group attached to the amine. This N-benzyl substitution is a key structural feature known to significantly enhance the affinity and functional activity at certain serotonin receptors, particularly the 5-HT₂A subtype.

Data Presentation: Chemical and Physical Properties

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(2,3-dimethoxybenzyl)-2-phenylethanamine | - |

| Molecular Formula | C₁₇H₂₁NO₂ | Calculated |

| Molecular Weight | 271.35 g/mol | Calculated |

| Canonical SMILES | COC1=C(C=CC=C1)OC)CNCCC2=CC=CC=C2 | Calculated |

| InChI Key | Calculated from structure | Calculated |

Table 2: Comparative Physical Properties of Parent Compounds

| Property | Phenethylamine | N-Benzylphenethylamine |

|---|---|---|

| CAS Number | 64-04-0 | 3647-71-0[1][2] |

| Molecular Weight | 121.18 g/mol | 211.30 g/mol [1] |

| Physical State | Colorless liquid[3] | Solid[2] |

| Boiling Point | 195 °C[3] | 327-328 °C @ 750 mmHg[2] |

| Melting Point | -60 °C[3] | 61-64 °C[2] |

| Density | 0.964 g/mL (at 25 °C)[3] | 1.007 g/mL (at 25 °C)[2] |

| Solubility | Soluble in water, ethanol, ether[3] | Not specified |

| pKa | 9.83[3] | 9.36 ± 0.19 (Predicted)[2] |

Synthesis and Experimental Protocols

The primary method for synthesizing N-benzyl phenethylamines is through indirect reductive amination. This one-pot reaction involves the condensation of a primary amine (phenethylamine) with an aldehyde (2,3-dimethoxybenzaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis via Indirect Reductive Amination

This protocol is a standard procedure for the synthesis of N-benzyl phenethylamines[4].

Materials:

-

Phenethylamine hydrochloride

-

2,3-Dimethoxybenzaldehyde

-

Triethylamine (Et₃N)

-

Ethanol (EtOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, suspend phenethylamine hydrochloride (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 equiv) in anhydrous ethanol (10 mL).

-

Add triethylamine (1.0 equiv) to the suspension to liberate the free base of phenethylamine.

-

Stir the reaction mixture at room temperature. Monitor the formation of the imine intermediate using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes to 3 hours.

-

-

Reduction:

-

Once imine formation is complete, add sodium borohydride (2.0 mmol) to the reaction mixture in portions to control any effervescence.

-

Continue stirring for an additional 30 minutes at room temperature to ensure the complete reduction of the imine to the secondary amine.

-

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Partition the resulting residue between dichloromethane (15 mL) and water (15 mL).

-

Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

-

Isolate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).

-

Combine all organic extracts.

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a free base (typically an oil).

-

Further purification can be achieved via column chromatography on silica gel if necessary.

-

-

Salt Formation (Optional):

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether while stirring until precipitation is complete.

-

Collect the resulting hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Biological Activity and Signaling Pathways

N-benzylphenethylamines are a class of potent hallucinogens that act as agonists at serotonin receptors.[5][6] The introduction of an N-benzyl group, particularly with methoxy substituents, can dramatically increase both the binding affinity and functional activity at the 5-HT₂A receptor compared to the parent phenethylamine compounds.[4]

Primary Target: Serotonin 5-HT₂A Receptor

The primary molecular target for this compound is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Agonist binding to this receptor is believed to mediate the main psychoactive and potential therapeutic effects of this class of compounds.[6]

Mechanism of Action: As an agonist, the compound binds to and activates the 5-HT₂A receptor. This activation preferentially engages the Gαq protein signaling pathway.[7][8] The affinity and efficacy can be modulated by the substitution pattern on the N-benzyl ring.[7] Virtual docking studies suggest that the N-benzyl moiety interacts with key phenylalanine residues (Phe339 and Phe340) within the receptor's binding pocket, contributing to the high potency observed in this class of ligands.[9]

Signaling Pathway: 5-HT₂A Receptor Gq Activation

-

Receptor Binding: The ligand, this compound, binds to the extracellular domain of the 5-HT₂A receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein, Gq/11, by promoting the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

-

Cellular Response: Activated PKC phosphorylates various intracellular proteins, leading to a cascade of downstream cellular responses, including modulation of neuronal excitability and gene expression. Research indicates that a threshold level of Gq activation is required to produce psychedelic-like effects.[7][10]

References

- 1. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BENZYL-2-PHENYLETHYLAMINE | 3647-71-0 [chemicalbook.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationship studies of N-benzyl-phenethylamines at the 5-HT2A receptor: A role of electrostatics in binding and functional potencies - American Chemical Society [acs.digitellinc.com]

- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride for proteomics research

An In-Depth Technical Guide to (2,3-Dimethoxy-benzyl)-phenethyl-amine Hydrochloride for Proteomics Research

Disclaimer: This document provides a technical guide based on the chemical properties of this compound hydrochloride and its relationship to the N-benzylphenethylamine (NBOMe) class of compounds. While this compound is supplied as a biochemical for proteomics research, its specific applications have not been extensively documented in peer-reviewed literature. The experimental protocols and applications described herein are therefore proposed based on established methodologies for similar compounds and should be considered hypothetical until experimentally validated.

Introduction

This compound hydrochloride is a member of the N-benzylphenethylamine chemical class. Structurally, it is a derivative of the well-known phenethylamine scaffold, which is the backbone for many biologically active compounds, including neurotransmitters and psychoactive drugs.[1][2] The addition of an N-benzyl group, particularly one with methoxy substitutions, is known to confer high affinity and potency for specific G protein-coupled receptors (GPCRs), most notably the serotonin 5-HT₂A and 5-HT₂C receptors.[3][4][5]

Given its high predicted affinity for a key receptor class, the primary and most powerful application of this compound in proteomics is as a chemical probe for target identification and pathway elucidation. In a compound-centric chemical proteomics workflow, it can be used to isolate its direct protein binding partners and downstream signaling complexes from complex biological samples, enabling a deeper understanding of its mechanism of action and potential off-target effects.[6][7] This guide outlines the predicted pharmacology, potential applications, and detailed experimental workflows for utilizing this compound hydrochloride in proteomics research.

Chemical Properties and Synthesis

The fundamental characteristics of the compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₇H₂₁NO₂・HCl |

| Molecular Weight | 307.82 g/mol |

| Appearance | Solid (predicted) |

| Core Structure | N-benzylphenethylamine |

Synthesis

N-benzylphenethylamines are typically synthesized via a two-step, one-pot reaction involving the reductive amination of a phenethylamine with a substituted benzaldehyde.[3][8] The synthesis of this compound hydrochloride would proceed by reacting phenethylamine with 2,3-dimethoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine. The final product is precipitated as a hydrochloride salt.[3]

Predicted Mechanism of Action and Signaling Pathway

Based on extensive structure-activity relationship (SAR) studies of the N-benzylphenethylamine class, this compound hydrochloride is predicted to be a potent agonist of the serotonin 5-HT₂A receptor, a G protein-coupled receptor belonging to the Gq/G₁₁ family.[3][8][9]

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq.[10][11] The activated Gαq subunit dissociates and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG and Ca²⁺ co-activate protein kinase C (PKC), which phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.[12]

Quantitative Data for Structurally Related Analogs

No specific binding affinity or functional activity data has been published for this compound hydrochloride. However, data from a comprehensive study on N-benzylphenethylamine analogs provide a strong basis for estimating its potency. The table below summarizes data for compounds with substitutions on the N-benzyl ring that are structurally related to the target compound.[3][8]

| Compound (Phenethylamine Backbone) | N-Benzyl Substitution | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |

| 2,5-Dimethoxy-4-bromophenethylamine | 2-Methoxybenzyl | 5-HT₂A | 1.1 ± 0.1 | 1.1 ± 0.2 |

| 2,5-Dimethoxy-4-bromophenethylamine | 2-Methoxybenzyl | 5-HT₂C | 2.1 ± 0.1 | 1.9 ± 0.3 |

| 2,5-Dimethoxy-4-iodophenethylamine | 2-Methoxybenzyl | 5-HT₂A | 0.44 ± 0.03 | 0.48 ± 0.08 |

| 2,5-Dimethoxy-4-iodophenethylamine | 2-Methoxybenzyl | 5-HT₂C | 0.81 ± 0.05 | 1.2 ± 0.2 |

| 2,5-Dimethoxy-4-methylphenethylamine | 3-Methoxybenzyl | 5-HT₂A | 2.1 ± 0.1 | 3.3 ± 0.6 |

| 2,5-Dimethoxy-4-methylphenethylamine | 3-Methoxybenzyl | 5-HT₂C | 7.9 ± 0.6 | 12 ± 1 |

Data sourced from Hansen et al. (2014) and represents the mean ± S.E.M. of three independent experiments.[3][8] The subnanomolar to low nanomolar affinities of these closely related analogs suggest that this compound hydrochloride is also a high-potency ligand.

Proposed Proteomics Application: Target Identification

The most valuable use of this compound is in a compound-centric chemical proteomics experiment to identify its direct and indirect cellular binding partners. This approach can confirm its primary target (e.g., 5-HT₂A receptor) and uncover potential off-targets, providing a complete picture of its cellular interactions.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a hypothetical workflow for identifying protein interactors using an immobilized version of the compound.

1. Probe Synthesis:

-

Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylic acid).

-

Covalently immobilize this analog onto N-hydroxysuccinimide (NHS)-activated sepharose beads to create the affinity matrix ("probe beads").

-

Prepare control beads by blocking the NHS-activated sepharose with ethanolamine.

2. Cell Culture and Lysis:

-

Culture a relevant cell line (e.g., HEK293 cells expressing 5-HT₂A receptors, or a neuronal cell line) to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove insoluble debris.

3. Affinity Purification (Pull-Down):

-

Incubate the clarified protein lysate with the probe beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

For competitive elution experiments, pre-incubate a parallel lysate sample with an excess of free this compound hydrochloride (the "competitor") before adding the probe beads.

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

4. On-Bead Protein Digestion:

-

Resuspend the washed beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reduce cysteine residues with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Dilute the urea to <2 M with 100 mM Tris-HCl.

-

Add sequencing-grade trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

5. LC-MS/MS Analysis:

-

Collect the supernatant containing the peptides.

-

Acidify the peptides with formic acid and desalt using C18 StageTips.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

6. Data Analysis:

-

Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.

-

Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the probe pull-down vs. the control pull-down.

-

Identify specific interactors as proteins that are significantly enriched in the probe sample and whose binding is significantly reduced in the competitor sample.

Conclusion

While direct experimental data for this compound hydrochloride in proteomics is currently lacking, its chemical structure provides a strong rationale for its use as a potent and selective probe for the serotonin 5-HT₂ receptor system. The technical framework presented here, combining established methods of chemical synthesis, affinity purification, and quantitative mass spectrometry, offers a clear path for researchers to leverage this compound. By employing such a strategy, scientists can validate its primary targets, uncover novel protein interactions, and ultimately shed new light on the complex signaling networks regulated by serotonergic ligands.

References

- 1. scbt.com [scbt.com]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. GPCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and pharmacological evaluation of N-benzyl phenethylamines as agonists for the serotonin 5-HT2A and 5-HT2C receptors. This class of compounds has garnered significant interest due to the discovery that N-benzyl substitution can dramatically enhance both the binding affinity and functional activity of phenethylamine-based psychedelics at these receptors.[1][2] The following protocols and data are intended to facilitate further research and drug development efforts in this area.

Introduction